4-Ethyl-2-pentylheptan-1-OL
Description
4-Ethyl-2-pentylheptan-1-OL is a branched primary alcohol with the molecular formula C₁₄H₃₀O. Its structure features a heptane backbone substituted with an ethyl group at the 4th carbon and a pentyl group at the 2nd carbon, terminating in a hydroxyl group at position 1. This branching confers unique physicochemical properties, such as moderate hydrophobicity and a high boiling point, making it suitable for applications in surfactants, lubricants, or specialty solvents .
Properties
CAS No. |
90684-11-0 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
4-ethyl-2-pentylheptan-1-ol |
InChI |
InChI=1S/C14H30O/c1-4-7-8-10-14(12-15)11-13(6-3)9-5-2/h13-15H,4-12H2,1-3H3 |
InChI Key |
AAZNSFIBMRRQKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(CC)CCC)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-pentylheptan-1-OL can be achieved through several methods, including:
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkene, followed by oxidation with hydrogen peroxide (H2O2) to yield the alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes such as:
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-pentylheptan-1-OL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
4-Ethyl-2-pentylheptan-1-OL has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Ethyl-2-pentylheptan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Ethyl-2-pentylheptan-1-OL with five structurally related alcohols, referenced by their CAS numbers (as per the provided evidence). Key differences in branching, molecular weight, and functional group placement are highlighted.
2-Propylheptan-1-ol (CAS 818-81-5)
- Structure: A heptanol derivative with a propyl group at position 2.
- Molecular Weight : 158.28 g/mol (vs. 214.39 g/mol for this compound).
- Boiling Point : ~230°C (estimated), lower than this compound due to reduced branching and shorter alkyl chains.
- Applications: Primarily used in plasticizers and intermediate synthesis, lacking the enhanced solubility in nonpolar solvents seen in the target compound .
Isomeric Variants (CAS 5333-42-6, 105-30-6, 624-22-6, 80192-55-8)
These compounds share the same molecular formula (C₁₄H₃₀O ) but differ in substituent positions:
| CAS Number | Branching Pattern | Key Property Differences |
|---|---|---|
| 5333-42-6 | Ethyl at position 3, pentyl at position 4 | Higher viscosity due to less optimal branching. |
| 105-30-6 | Linear heptanol with terminal hydroxyl | Lower boiling point (~245°C) and higher water solubility. |
| 624-22-6 | Branched pentyl and ethyl groups at positions 2 and 5 | Reduced thermal stability compared to the target compound. |
| 80192-55-8 | Cyclohexyl substituent at position 2 | Enhanced rigidity, lower solubility in aliphatic hydrocarbons. |
Functional Group Impact
- Hydroxyl Position : Moving the hydroxyl group from terminal (1st carbon) to internal positions (e.g., 2nd carbon in some isomers) reduces polarity and reactivity in esterification reactions.
- Branching Effects : Increased branching in this compound lowers its melting point (-15°C estimated) compared to linear analogs but improves miscibility with hydrocarbons .
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